molecular formula C9H7FO B1413734 1-Ethynyl-3-fluoro-5-methoxybenzene CAS No. 1690599-79-1

1-Ethynyl-3-fluoro-5-methoxybenzene

Cat. No. B1413734
M. Wt: 150.15 g/mol
InChI Key: FPSZCAVTLOMPCU-UHFFFAOYSA-N
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Description

1-Ethynyl-3-fluoro-5-methoxybenzene is a synthetic compound that belongs to the group of aryl ethynyl fluorides. It has a CAS number of 1690599-79-1 .


Synthesis Analysis

The synthesis of 1-Ethynyl-3-fluoro-5-methoxybenzene could potentially involve electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular formula of 1-Ethynyl-3-fluoro-5-methoxybenzene is C9H7FO . The InChI code is 1S/C9H7FO/c1-3-7-5-4-6-8 (10)9 (7)11-2/h1,4-6H,2H3 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The presence of ethynyl and methoxy groups in 1-ethynyl-3-fluoro-5-methoxybenzene makes it a valuable precursor in the synthesis of complex organic molecules. Ethynyl groups are pivotal in cross-coupling reactions, such as Sonogashira coupling, which is extensively utilized in the synthesis of conjugated organic molecules, polymers, and pharmaceuticals (Markowitz & Sarafianos, 2018). Similarly, methoxy groups are often used in medicinal chemistry to modulate the physicochemical properties of drug molecules, such as their solubility and metabolic stability.

Materials Science

Compounds with ethynyl and fluoro groups have found applications in materials science, particularly in the development of liquid crystal technologies and polymer synthesis. The incorporation of fluoro groups into liquid crystals can significantly alter their mesophase properties and thermal stability, making them suitable for use in advanced display technologies (Hird, 2007). Ethynyl groups, on the other hand, can be involved in polymerization reactions to create novel polymer architectures with enhanced mechanical and thermal properties.

Environmental and Safety Studies

Understanding the environmental fate and potential toxicity of chemical compounds is crucial for their safe application. Although specific studies on 1-ethynyl-3-fluoro-5-methoxybenzene might not be available, research on structurally related compounds can provide valuable insights. For instance, studies on the biodegradability, aquatic toxicity, and bioaccumulation potential of various surfactants and industrial chemicals can inform the environmental risk assessment of new compounds (Cowan-Ellsberry et al., 2014).

properties

IUPAC Name

1-ethynyl-3-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSZCAVTLOMPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3-fluoro-5-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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